molecular formula C15H16N4OS2 B14149280 N-[2-(1H-indol-3-yl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 879318-97-5

N-[2-(1H-indol-3-yl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B14149280
CAS No.: 879318-97-5
M. Wt: 332.4 g/mol
InChI Key: GCAWKBFAWSFLFA-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound that features an indole moiety linked to a thiadiazole ring via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with a carboxylic acid derivative, followed by cyclization.

    Coupling Reaction: The final step involves coupling the indole and thiadiazole moieties via an acetamide bridge. .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield thiadiazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the thiadiazole sulfur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various substituted indole or thiadiazole derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to the presence of the indole moiety.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is unique due to the presence of both indole and thiadiazole moieties, which confer distinct chemical and biological properties

Properties

CAS No.

879318-97-5

Molecular Formula

C15H16N4OS2

Molecular Weight

332.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H16N4OS2/c1-10-18-19-15(22-10)21-9-14(20)16-7-6-11-8-17-13-5-3-2-4-12(11)13/h2-5,8,17H,6-7,9H2,1H3,(H,16,20)

InChI Key

GCAWKBFAWSFLFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NCCC2=CNC3=CC=CC=C32

Origin of Product

United States

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